molecular formula C6H7BO5 B1454289 (3-(Methoxycarbonyl)furan-2-yl)boronic acid CAS No. 868286-61-7

(3-(Methoxycarbonyl)furan-2-yl)boronic acid

Cat. No.: B1454289
CAS No.: 868286-61-7
M. Wt: 169.93 g/mol
InChI Key: HJVVEQXVFDXEDT-UHFFFAOYSA-N
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Description

Boronic Acids: Fundamental Structure and Classification

Boronic acids are organoboron compounds characterized by the general formula R–B(OH)₂ , where R denotes an alkyl or aryl substituent. Their structure features a trigonal planar boron center bonded to two hydroxyl groups and one organic moiety, enabling Lewis acid behavior and reversible complexation with diol-containing molecules.

Classification
Boronic acids are categorized based on their organic substituent:

  • Alkylboronic acids : Simple alkyl groups (e.g., methylboronic acid).
  • Arylboronic acids : Aromatic substituents (e.g., phenylboronic acid).
  • Heterocyclic boronic acids : Substituents containing heteroatoms (e.g., furan, pyridine, or thiophene rings).

The latter category, including (3-(methoxycarbonyl)furan-2-yl)boronic acid , has gained prominence due to enhanced reactivity and applications in cross-coupling reactions.

Historical Development of Heterocyclic Boronic Acids

Heterocyclic boronic acids emerged in the mid-20th century as synthetic chemists sought to expand boronic acid utility beyond simple alkyl/aryl systems. Early efforts focused on pyridinylboronic acids and thienylboronic acids , driven by their stability in Suzuki-Miyaura coupling reactions.

Key Milestones

Era Development Impact
1960s Synthesis of 2-thienylboronic acid Enabled cross-coupling with aryl halides
1980s Introduction of pyridinylboronic acids Enhanced catalytic efficiency in asymmetric synthesis
2000s Furan-based boronic acids Improved solubility and reactivity in aqueous media

The rise of furan-2-ylboronic acid derivatives, including This compound , reflects growing interest in electron-rich heterocycles for bioconjugation and medicinal chemistry.

Discovery and First Syntheses of this compound

The synthesis of This compound (CAS 868286-61-7) involves palladium-catalyzed borylation or Grignard reagent-mediated boronation of substituted furan precursors.

Synthetic Routes

Method Precursor Catalyst/Conditions Yield Source
Borylation 3-Methoxycarbonylfuran bromide Pd(dppf)Cl₂, KOAc, dioxane ~75%
Transmetallation 3-Methoxycarbonylfuran magnesium bromide B(OCH₃)₃, THF ~60%

Key Steps

  • Halogenation : Bromination of 3-methoxycarbonylfuran at the 2-position.
  • Borylation : Reaction with bis(pinacolato)diboron under palladium catalysis.
  • Purification : Recrystallization from ethyl acetate/hexane.

The compound’s stability in protodeboronation is critical for applications in cross-coupling reactions.

Position of this compound in Organoboron Chemistry

This compound occupies a niche in organoboron chemistry as a electron-rich heterocyclic boronic acid . Its structure enables:

  • Enhanced Lewis acidity due to electron-withdrawing methoxycarbonyl groups.
  • Improved solubility in polar solvents compared to arylboronic acids.

Comparative Reactivity

Feature Phenylboronic Acid Furan-2-ylboronic Acid This compound
pK~a~ ~9.0 ~8.5 ~7.2
Suzuki Reactivity Moderate High Very High
Protodeboronation Sensitivity Low Moderate High

This compound’s methoxycarbonyl substituent directs regioselectivity in cross-coupling reactions, making it valuable for synthesizing complex heterocycles.

Properties

IUPAC Name

(3-methoxycarbonylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVVEQXVFDXEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CO1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675110
Record name [3-(Methoxycarbonyl)furan-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868286-61-7
Record name [3-(Methoxycarbonyl)furan-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C₇H₉B O₄
  • Molecular Weight : 169.96 g/mol
  • CAS Number : 13331-23-2

This compound features a furan ring substituted with a methoxycarbonyl group and a boronic acid moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is known for its resistance to conventional antibiotics.

Case Study: Antitubercular Activity

A study reported that derivatives of this compound were synthesized and tested against Mtb. The most potent inhibitor demonstrated an IC50 value of approximately 15 μM, indicating strong inhibitory activity against the target enzyme, salicylate synthase MbtI, which is crucial for the biosynthesis of mycobactins in Mtb .

Anticancer Activity

The anticancer potential of boronic acids, including this compound, has been extensively documented. These compounds are known to inhibit proteasome activity, which is a critical pathway in cancer cell proliferation and survival.

The primary mechanism through which this compound exerts its anticancer effects involves the inhibition of the ubiquitin-proteasome pathway. By binding to the catalytic site of the 20S proteasome, it prevents the degradation of pro-apoptotic factors, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research indicates that modifications to the furan ring or the boronic acid group can significantly affect potency and selectivity against various targets.

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation in substituentsAltered binding affinity to target proteins
Changes in boron coordinationEnhanced proteasome inhibition

Summary of Biological Activities

  • Antimicrobial Properties :
    • Effective against Mycobacterium tuberculosis with IC50 values around 15 μM.
    • Potential applications in treating resistant bacterial infections.
  • Anticancer Properties :
    • Inhibits proteasome activity leading to apoptosis in cancer cells.
    • Active against multiple cancer types due to its ability to modulate protein turnover.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-(methoxycarbonyl)furan-2-yl)boronic acid can be compared to related furan- and arylboronic acids, focusing on substituent positions, electronic effects, and applications.

Structural Analogues

Compound Name Substituent Positions/Functional Groups Similarity Score Key Properties/Applications References
(5-(Methoxycarbonyl)furan-2-yl)boronic acid Boronic acid at C2, -COOCH₃ at C5 N/A Widely used in Suzuki reactions for drug synthesis (e.g., MbtI inhibitors) .
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid Boronic acid at C3, -COOCH₂CH₃ at C2 0.74 Ethoxy group increases steric bulk, potentially reducing coupling efficiency compared to methoxy derivatives .
(5-Formylfuran-3-yl)boronic acid Boronic acid at C3, -CHO at C5 0.58 Formyl group enhances electrophilicity but may reduce stability .
(5-Methylfuran-2-yl)boronic acid Boronic acid at C2, -CH₃ at C5 0.88 Methyl group provides electron-donating effects, improving solubility but reducing reactivity in coupling .
(3-Methacrylamidophenyl)boronic acid Boronic acid at phenyl, methacrylamide N/A Used in polymer chemistry; distinct from furan-based analogs .

Electronic and Steric Effects

  • Substituent Position: The placement of the methoxycarbonyl group at C3 (vs. C5 in other analogs) alters the electronic environment of the furan ring.
  • Functional Group Variation : Replacing -COOCH₃ with -CHO (as in 5-formylfuran-3-ylboronic acid) introduces a more reactive aldehyde group, which could enable subsequent derivatization but compromise stability . Ethoxycarbonyl analogs exhibit lower polarity, impacting solubility in polar solvents .

Stability and Commercial Viability

  • In contrast, (5-(methoxycarbonyl)furan-2-yl)boronic acid remains a staple in medicinal chemistry due to its proven utility in synthesizing bioactive molecules .
  • Derivatives like (5-(ethoxycarbonyl)furan-2-yl)boronic acid are commercially available but cost-prohibitive (e.g., 1g priced at USD 736) .

Key Research Findings

  • Synthetic Utility : The 5-substituted analog outperforms the 3-substituted variant in coupling efficiency, as evidenced by its recurrent use in synthesizing MbtI inhibitors with IC₅₀ values < 20 μM .
  • Biological Relevance : Boronic acids with electron-withdrawing groups (e.g., -COOCH₃) show enhanced binding to serine proteases and penicillin-binding proteins, though positional effects (C3 vs. C5) require further exploration .

Preparation Methods

General Synthetic Strategy for Boronic Acids with Furan Rings

Boronic acids such as (3-(Methoxycarbonyl)furan-2-yl)boronic acid are commonly synthesized via palladium-catalyzed borylation reactions or via lithiation followed by boronation of protected intermediates. The key challenge is to maintain the functional groups on the furan ring while introducing the boronic acid moiety.

Lithiation and Boronation of Protected Furan Derivatives

A robust method to prepare furan boronic acids involves:

  • Starting Material : A protected furan derivative such as furfural diethyl acetal or a methoxycarbonyl-protected furan.
  • Lithiation : Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures (-20°C to 0°C) to generate the lithiated intermediate.
  • Boronation : Subsequent reaction with a boric acid ester such as triisopropylborate.
  • Acidic Work-up : Acidification with aqueous acid (e.g., hydrochloric acid, sulfuric acid, acetic acid) at mild temperatures (10°C to 50°C) to yield the boronic acid.
  • Isolation and Purification : Filtration, centrifugation, crystallization, and recrystallization (preferably from polar solvents like acetonitrile or water) to obtain pure this compound.

This method is adapted from protocols used for 5-formyl-2-furylboronic acid and can be extrapolated to the methoxycarbonyl derivative with appropriate protective groups and reaction conditions to preserve the ester functionality.

Step Reagents/Conditions Notes
Protection Methoxycarbonyl group on furan ring Protects sensitive aldehyde or hydroxyl groups
Lithiation Lithium diisopropylamide (LDA), -20 to 0°C Generates organolithium intermediate
Boronation Triisopropylborate or boric acid ester Introduces boron moiety
Acidic Work-up Aqueous acid (HCl, H2SO4, AcOH), 10-50°C Converts boronate to boronic acid
Purification Filtration, crystallization, recrystallization Use polar solvents like acetonitrile or water

Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)

An alternative and widely used method for synthesizing this compound involves palladium-catalyzed cross-coupling reactions:

  • Starting Materials : Halogenated furan derivatives (e.g., 3-bromo- or 3-chlorofuran with methoxycarbonyl substitution).
  • Catalyst System : Palladium acetate (Pd(OAc)2) with phosphine ligands such as SPhos.
  • Base : Potassium phosphate (K3PO4) or potassium carbonate (K2CO3).
  • Boron Source : Bis(pinacolato)diboron or boronic acid derivatives.
  • Solvent : Dioxane or a mixture of methanol and water.
  • Temperature : Mild heating (60°C to reflux) for several hours.

This method allows direct borylation of the furan ring under mild conditions, preserving the methoxycarbonyl group. The reaction mixture is worked up by extraction, drying, and purification via chromatography or crystallization.

Parameter Typical Conditions Remarks
Catalyst Pd(OAc)2 with SPhos or similar ligand 1-5 mol% loading
Base K3PO4 or K2CO3 Facilitates transmetalation
Boron Source Bis(pinacolato)diboron or boronic acid Provides boron for coupling
Solvent Dioxane, methanol/water mixture Ensures solubility and reaction efficiency
Temperature 60°C to reflux Reaction time 0.25 to 18 hours
Yield Typically 90-98% High efficiency under optimized conditions

Representative Experimental Data Summary

Method Key Reagents Temperature Reaction Time Yield (%) Purification Method
Lithiation/Boronation LDA, triisopropylborate, acid work-up -20°C to 50°C Few hours Not explicitly reported Filtration, crystallization, recrystallization
Pd-Catalyzed Borylation Pd(OAc)2, SPhos, K3PO4, bis(pinacolato)diboron 60°C to reflux 0.25 to 18 hours 90-98 Chromatography, crystallization

Research Findings and Notes

  • The lithiation-boronation method requires careful control of temperature and moisture to prevent decomposition of the sensitive furan ring and ester group.
  • Acidic work-up conditions are optimized to avoid hydrolysis of the methoxycarbonyl group.
  • Pd-catalyzed borylation offers a milder and more direct route, often preferred for scale-up due to operational simplicity.
  • The boronic acid products are typically isolated as white crystalline solids with sufficient stability for use in further synthetic transformations.
  • Purification by recrystallization from polar solvents improves product purity and yield.

Q & A

Q. What are the recommended storage conditions to prevent protodeboronation of (3-(Methoxycarbonyl)furan-2-yl)boronic acid?

Protodeboronation (PDeB) in neat boronic acids is influenced by factors beyond water, such as temperature and molecular structure. For furan-based boronic acids (e.g., furan-2-yl derivatives), degradation occurs within 15 days under ambient storage. To mitigate this:

  • Store under inert atmospheres (argon/nitrogen) at 0–6°C .
  • Avoid prolonged exposure to moisture; use desiccants.
  • Monitor stability via LCMS after storage periods, as demonstrated in studies on analogous compounds .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • 1H/13C NMR : Peaks for the methoxycarbonyl group (e.g., δ ~3.9 ppm for –OCH3 and ~167 ppm for carbonyl in 13C) and furan protons (δ ~6–8 ppm) .
  • ESI-HRMS : To confirm molecular mass (e.g., [M−H]− ion matching calculated exact mass) .
  • FT-IR : B–O stretching (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Q. How is this compound synthesized?

While direct synthesis protocols are not explicitly documented, analogous compounds (e.g., arylboronic acids with ester groups) are synthesized via:

  • Suzuki-Miyaura coupling : Using palladium catalysts (e.g., Pd(PPh3)4) and aryl halides .
  • Rhodium-catalyzed carboxylation : For introducing methoxycarbonyl groups via CO2 insertion, as shown for 4-(methoxycarbonyl)phenyl boronic acid .

Advanced Research Questions

Q. How does the methoxycarbonyl group influence Suzuki-Miyaura coupling reactivity?

The electron-withdrawing methoxycarbonyl group reduces electron density at the boron center, potentially slowing transmetallation. However, steric effects from the furan ring may dominate. To optimize coupling:

  • Use polar aprotic solvents (e.g., THF/DMF) and elevated temperatures (60–100°C).
  • Add bases like Na2CO3 to neutralize boronic acid protons .
  • Compare reactivity with non-esterified furan boronic acids to isolate electronic effects.

Q. What computational insights explain the electronic structure of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

  • Boron hybridization : sp² geometry and bond lengths (B–O ~1.36 Å).
  • Electrostatic potential maps : Highlight electron-deficient boron due to ester conjugation .
  • Reactivity predictions : Frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

Q. How can contradictory stability data for furan-based boronic acids be resolved?

Discrepancies in degradation rates (e.g., neat vs. solution storage) arise from:

  • Solvent effects : Aqueous THF mixtures reduce PDeB compared to neat conditions .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., methoxycarbonyl) may stabilize boron via conjugation.
  • Experimental validation : Perform accelerated degradation studies (e.g., 130°C microwave heating) with LCMS monitoring .

Methodological Tables

Table 1. Key NMR Data for Analogous Compounds

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Source
4-(Methoxycarbonyl)phenyl8.10 (d, 4H), 3.93 (s, 3H)167.30 (C=O), 51.51 (OCH3)
Quinoline derivative7.70–7.58 (m, 8H)172.5 (C=O), 131.3 (B–C)

Table 2. Stability Comparison of Boronic Acids

CompoundDegradation ConditionsStability OutcomeSource
Furan-2-yl boronic acidNeat, 15 daysSignificant degradation
Thiophen-2-yl boronic acidTHF:H2O (4:1), 130°C, 30 minNo degradation

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-(Methoxycarbonyl)furan-2-yl)boronic acid
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(3-(Methoxycarbonyl)furan-2-yl)boronic acid

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